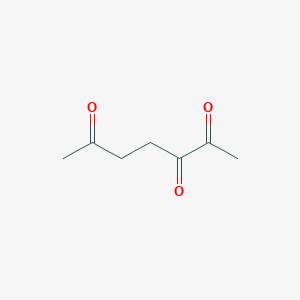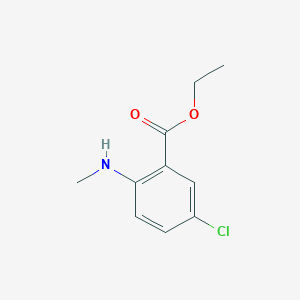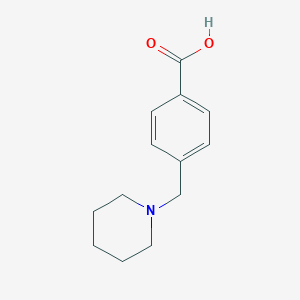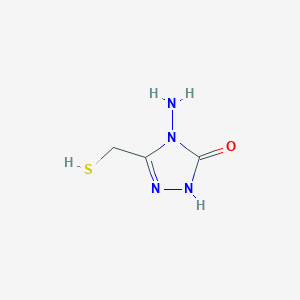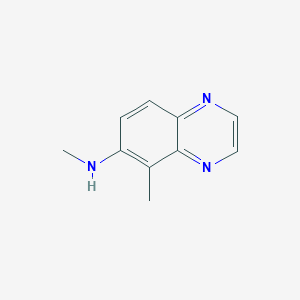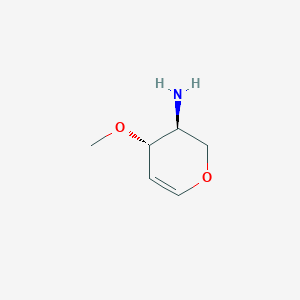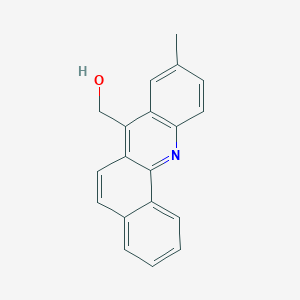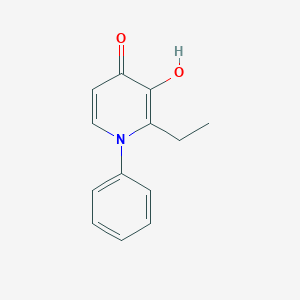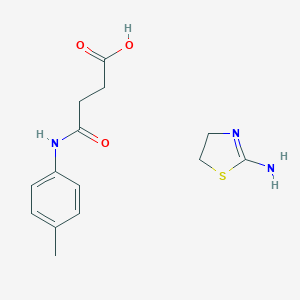
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as a thiazolyl hydrazone and is synthesized through a simple reaction between butanoic acid and 4,5-dihydro-2-thiazolamine.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of inflammation.
Biochemische Und Physiologische Effekte
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of inflammation. Physiologically, this compound has been found to reduce inflammation and inhibit the growth of cancer cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) in lab experiments include its relatively simple synthesis method, its potential applications in the field of medicine, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, the limitations of using this compound in lab experiments include the lack of a full understanding of its mechanism of action and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1). These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Additionally, future studies could focus on the potential toxicity of this compound and its effects on human cells and tissues.
In conclusion, Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a chemical compound that has shown potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further research. While its mechanism of action is not fully understood, its ability to inhibit the growth of cancer cells and reduce inflammation has been demonstrated in animal models. Further research is needed to fully understand the potential applications and limitations of this compound.
Synthesemethoden
The synthesis of Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a straightforward process that involves the reaction between butanoic acid and 4,5-dihydro-2-thiazolamine. This reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) has shown potential applications in the field of medicine. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has shown promise in the treatment of bacterial and fungal infections.
Eigenschaften
CAS-Nummer |
171088-73-6 |
|---|---|
Produktname |
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) |
Molekularformel |
C14H19N3O3S |
Molekulargewicht |
309.39 g/mol |
IUPAC-Name |
4,5-dihydro-1,3-thiazol-2-amine;4-(4-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO3.C3H6N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15;4-3-5-1-2-6-3/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5) |
InChI-Schlüssel |
NHUWCFVZQQIZQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
Andere CAS-Nummern |
171088-73-6 |
Synonyme |
4-((4-Methylphenyl)amino)-4-oxobutanoic acid compd. with 4,5-dihydro-2 -thiazolamine (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




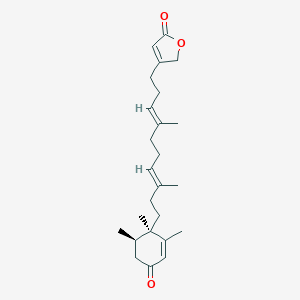
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
